tert-Butyl (4-bromo-6-methoxypyridin-3-yl)carbamate
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Overview
Description
tert-Butyl (4-bromo-6-methoxypyridin-3-yl)carbamate: is a chemical compound with the molecular formula C11H15BrN2O3 and a molecular weight of 303.15 g/mol . It is a derivative of pyridine, featuring a bromine atom at the 4-position and a methoxy group at the 6-position, with a tert-butyl carbamate group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-bromo-6-methoxypyridin-3-yl)carbamate typically involves the reaction of 4-bromo-6-methoxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl (4-bromo-6-methoxypyridin-3-yl)carbamate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can target the pyridine ring or the carbamate group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products:
- Substitution reactions yield various substituted pyridines.
- Oxidation reactions produce aldehydes or acids.
- Reduction reactions can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules .
- Employed in the development of novel catalysts and ligands.
Biology and Medicine:
- Investigated for potential use in drug discovery and development due to its unique structural features .
- Studied for its interactions with biological macromolecules.
Industry:
- Utilized in the production of specialty chemicals and materials .
- Applied in the formulation of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl (4-bromo-6-methoxypyridin-3-yl)carbamate is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways . The presence of the bromine and methoxy groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
- tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
- tert-Butyl (4-bromo-6-methoxypyridin-3-yl)(methyl)carbamate
Uniqueness:
- The combination of bromine and methoxy groups on the pyridine ring, along with the tert-butyl carbamate moiety, imparts unique chemical and physical properties to tert-Butyl (4-bromo-6-methoxypyridin-3-yl)carbamate.
- Its structural features make it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C11H15BrN2O3 |
---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
tert-butyl N-(4-bromo-6-methoxypyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(15)14-8-6-13-9(16-4)5-7(8)12/h5-6H,1-4H3,(H,14,15) |
InChI Key |
VYPMGXNGDBCSPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1Br)OC |
Origin of Product |
United States |
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